N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method involves the use of a base such as DBU to catalyze the reaction, followed by further functionalization through Suzuki–Miyaura cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide
- **N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-3,5-difluoro-N-methylbenzene-1-sulfonamide
Uniqueness
N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13-4-7-17(10-14(13)2)26(24,25)22(3)16-11-23(12-16)19-9-8-18(20-21-19)15-5-6-15/h4,7-10,15-16H,5-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPHAGXOMQFTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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